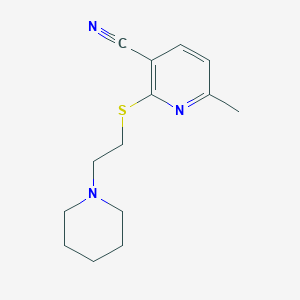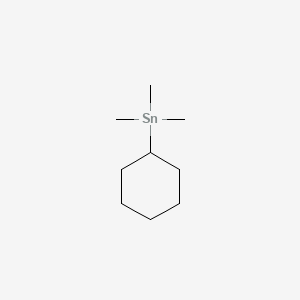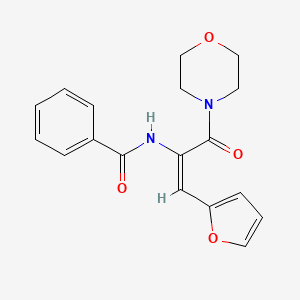
Cyclohexylamine salt of 2,4-thiazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexylamine salt of 2,4-thiazolidinedione is a compound that combines cyclohexylamine and 2,4-thiazolidinedione. Cyclohexylamine is an organic compound with the formula C₆H₁₁NH₂, while 2,4-thiazolidinedione is a heterocyclic compound with the formula C₃H₃NO₂S. The combination of these two compounds results in a salt that has unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexylamine salt of 2,4-thiazolidinedione typically involves the reaction of cyclohexylamine with 2,4-thiazolidinedione. This reaction can be carried out under various conditions, including:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts such as acids or bases may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques to ensure high yield and purity. These methods can include:
Continuous Flow Reactors: These reactors allow for precise control of reaction conditions and can be scaled up for large-scale production.
Purification Techniques: Methods such as crystallization, filtration, and chromatography may be used to purify the final product.
化学反应分析
Types of Reactions
Cyclohexylamine salt of 2,4-thiazolidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: Substitution reactions can occur at different positions on the thiazolidinedione ring or the cyclohexylamine moiety.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution Reagents: Various halogenating agents, alkylating agents, and acylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction can result in the formation of thiazolidine derivatives.
Substitution: Substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
Cyclohexylamine salt of 2,4-thiazolidinedione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of various organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an antidiabetic agent and in the treatment of other metabolic disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of cyclohexylamine salt of 2,4-thiazolidinedione involves its interaction with specific molecular targets and pathways. For example:
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): The compound can act as an agonist of PPARγ, which plays a role in regulating glucose and lipid metabolism.
Enzyme Inhibition: It can inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.
相似化合物的比较
Cyclohexylamine salt of 2,4-thiazolidinedione can be compared with other similar compounds, such as:
Thiazolidinediones: These compounds, including pioglitazone and rosiglitazone, are known for their antidiabetic properties.
Cyclohexylamine Derivatives: Other derivatives of cyclohexylamine may have different pharmacological or industrial applications.
Uniqueness
The uniqueness of this compound lies in its combined properties, which make it suitable for a wide range of applications. Its ability to interact with specific molecular targets and undergo various chemical reactions makes it a valuable compound in scientific research and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in various fields Its unique properties and ability to undergo diverse chemical reactions make it a valuable tool in scientific research and industrial applications
属性
CAS 编号 |
74008-02-9 |
|---|---|
分子式 |
C9H16N2O2S |
分子量 |
216.30 g/mol |
IUPAC 名称 |
cyclohexanamine;1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C6H13N.C3H3NO2S/c7-6-4-2-1-3-5-6;5-2-1-7-3(6)4-2/h6H,1-5,7H2;1H2,(H,4,5,6) |
InChI 键 |
LGPHXWSXOZSHAP-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)N.C1C(=O)NC(=O)S1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-Methoxyphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B14160469.png)
![hexyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B14160477.png)







![ethyl 2,4-dimethyl-5-[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]-1H-pyrrole-3-carboxylate](/img/structure/B14160540.png)


![N-{[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-3,4-dimethoxybenzamide](/img/structure/B14160564.png)
